molecular formula C12H14N4O B5343130 N-[(1S,2R)-2-aminocyclobutyl]-1H-indazole-3-carboxamide

N-[(1S,2R)-2-aminocyclobutyl]-1H-indazole-3-carboxamide

Cat. No.: B5343130
M. Wt: 230.27 g/mol
InChI Key: JJFPOIZRMLXDBB-SCZZXKLOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1S,2R)-2-aminocyclobutyl]-1H-indazole-3-carboxamide is a compound of interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclobutyl ring with an amino group and an indazole moiety, making it a subject of study for its chemical reactivity and biological activity.

Chemical Reactions Analysis

Types of Reactions

N-[(1S,2R)-2-aminocyclobutyl]-1H-indazole-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the amino group and the indazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(1S,2R)-2-aminocyclobutyl]-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1S,2R)-2-aminocyclobutyl]-1H-indazole-3-carboxamide is unique due to its specific stereochemistry and the presence of both the cyclobutyl ring and the indazole moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[(1S,2R)-2-aminocyclobutyl]-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c13-8-5-6-10(8)14-12(17)11-7-3-1-2-4-9(7)15-16-11/h1-4,8,10H,5-6,13H2,(H,14,17)(H,15,16)/t8-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFPOIZRMLXDBB-SCZZXKLOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N)NC(=O)C2=NNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H]1N)NC(=O)C2=NNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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